5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenoxy group, a hydroxyethyl group, and an isoindole-dione core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole-dione core, followed by the introduction of the aminophenoxy and hydroxyethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the aminophenoxy moiety can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitro group results in amines.
Scientific Research Applications
5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, while the hydroxyethyl group may enhance solubility and bioavailability. The isoindole-dione core provides structural stability and rigidity, facilitating specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-(4-nitrophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a nitro group instead of an amino group.
5-(4-aminophenoxy)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
5-(4-aminophenoxy)-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the aminophenoxy and hydroxyethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(4-aminophenoxy)-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c17-10-1-3-11(4-2-10)22-12-5-6-13-14(9-12)16(21)18(7-8-19)15(13)20/h1-6,9,19H,7-8,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETKXQKGGUOWKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC3=C(C=C2)C(=O)N(C3=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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